2-Fluoroheptanoic acid

Toxicity profiling Fluorinated fatty acid safety In vivo comparator

2-Fluoroheptanoic acid resolves the acute toxicity risk of ω-fluoro C7 analogs (LD50 1.3 mg/kg) requiring specialized containment, while delivering α-fluorine electronic effects absent in non-fluorinated heptanoic acid. • >75-fold safer than ω-fluoro positional isomers (LD50 >100 vs. 1.3 mg/kg) • α-F pKa depression (1.3-2.4 units) probes ionization state at physiological pH • C7 chain targets medium-chain ACS isoforms (MACS, C4-C12) • Solid (mp 38-39°C) enables safer dispensing vs. liquid heptanoic acid ≥95% purity. For ACS isoform profiling, metabolic pathway studies, and Kolbe dimerization.

Molecular Formula C7H13FO2
Molecular Weight 148.18 g/mol
CAS No. 1578-58-1
Cat. No. B072133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroheptanoic acid
CAS1578-58-1
Molecular FormulaC7H13FO2
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)O)F
InChIInChI=1S/C7H13FO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
InChIKeySZKQQZKIGFBZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroheptanoic Acid Overview


2‑Fluoroheptanoic acid (CAS 1578‑58‑1) is a straight‑chain α‑monofluoroalkanoic acid (C₇H₁₃FO₂, MW 148.18) bearing a single fluorine at the C‑2 position . It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound is a waxy solid at room temperature (mp 38–39 °C) with a predicted pKa of 2.70, reflecting the strong electron‑withdrawing effect of the α‑fluorine . Its established synthetic route from 1‑alkenes via bromofluorination makes it a convenient entry point into the broader family of 2‑fluoroalkanoic acids [2].

Workflow Fluorinated medium-chain fatty acid probe; solid-state gravimetric dispensing
Selection context α-fluoro substitution supports pKa modulation and enzyme recognition studies
Chain-length niche C7 chain targets medium-chain acyl-CoA synthetase (MACS) isoform profiling

Why 2-Fluoroheptanoic Acid Cannot Be Replaced


The position of the fluorine atom on the heptanoic acid scaffold dictates steep and quantifiable differences in acute toxicity, acidity, and physical state. 2‑Fluoroheptanoic acid exhibits an LD₅₀ >100 mg/kg in mice, whereas the isomeric ω‑fluoroheptanoic acid (odd‑chain ω‑fluoro series) has an LD₅₀ of only 1.3 mg/kg [1]. The α‑fluorine lowers the pKa to 2.70 compared with 4.89 for the non‑fluorinated parent heptanoic acid, altering ionization, solubility, and hydrogen‑bonding behavior . Furthermore, 2‑fluoroheptanoic acid is a crystalline solid at room temperature (mp 38–39 °C), whereas heptanoic acid is a liquid (mp –7.5 °C) . These quantitative gaps mean that substituting an un‑fluorinated or ω‑fluorinated analog will yield fundamentally different handling, biological, and formulation properties.

Positional isomer ω-fluoro heptanoic acid may exhibit substantially higher acute toxicity due to metabolic fluoroacetate generation; α-isomer cannot be directly replaced by ω-isomer without re-evaluating handling protocols.
Non-fluorinated parent Heptanoic acid lacks the α-fluorine pKa depression and altered ionization profile, failing to replicate enzyme–substrate recognition behavior.
Chain-length analog 2-fluorocaproic acid (C6) or 2-fluorooctanoic acid (C8) may shift ACS isoform specificity away from the medium-chain boundary probed by the C7 compound.

2-Fluoroheptanoic Acid: Evidence vs. Analogs


Acute Toxicity: α-Fluoro vs ω-Fluoro Isomers

2‑Fluoroheptanoic acid and its precursors show LD₅₀ values >100 mg/kg in mice, whereas the odd‑chain ω‑fluoro acids F(CH₂)ₙCOOH (n = 5, corresponding to 6‑fluorohexanoic acid) exhibit an LD₅₀ of 1.3 mg/kg [1]. This >75‑fold difference in acute toxicity is attributed to the inability of α‑fluoro acids to undergo β‑oxidation to toxic fluoroacetate, a pathway available to ω‑fluoro acids with an odd number of methylene groups [1].

Acute toxicity α- vs ω-isomer
Head-to-head
LD50 >100 mg/kg (α) vs 1.3 mg/kg (ω, odd-chain), >75-fold difference
Supports α-isomer selection context for research handling
In vivo mouse data; ω-isomers yield fluoroacetate via β-oxidation
Toxicity profiling Fluorinated fatty acid safety In vivo comparator

Kolbe Electrolysis: Dimer vs Ketone/Aldehyde Formation

The predicted pKa of 2‑fluoroheptanoic acid is 2.70 ± 0.21 , whereas the experimentally measured pKa of the non‑fluorinated parent heptanoic acid is 4.89 at 25 °C . The 2.19‑unit pKa difference corresponds to the α‑fluorinated acid being ~155‑fold more dissociated at pH 7.4, profoundly affecting solubility, membrane permeability, and protein‑binding interactions.

Kolbe electrolysis product
Method context
Kolbe dimer in fairly good yields; α-branched analog gives ketone/aldehyde only
Supports straight-chain α-fluoro acid Kolbe dimerization workflow
Electrolysis in methanol, Arora & Woolford 1971
pKa modulation Fluorine electronegativity Ionization state

pKa Depression by α-Fluorination

2‑Fluoroheptanoic acid is a waxy, odorless solid with a melting point of 38–39 °C [1], whereas heptanoic acid is a liquid with a melting point of –7.5 °C . This >45 °C elevation in melting point, driven by the α‑fluorine substitution, fundamentally alters the compound's handling, storage, and formulation requirements.

pKa depression
Class-level
Estimated pKa ~2.5–3.6 (Δ −1.3 to −2.4 vs heptanoic acid pKa 4.89)
Supports pH-dependent ionization and active-site hydrogen-bonding studies
Class inference; 50-fold binding reduction reported for α-fluoro acetyl-CoA analog
Melting point shift Fluorine effect on crystallinity Handling and formulation

Chain Length-Dependent ACS Isoform Targeting

The bromofluorination of 1‑alkenes followed by the published two‑step procedure provides 2‑fluoroheptanoic acid in an overall isolated yield of 78–84% for the final oxidative deprotection step, after acetate formation in 63–78% yield [1]. This methodology is explicitly general: equivalent results have been demonstrated for ethylene, propylene, 1‑butene, 1‑hexene, 1‑octene, and 1‑decene [1]. In contrast, the electrolysis of α‑chloroheptanoic acid in methanol yields no Kolbe dimer, whereas α‑fluoroheptanoic acid produces Kolbe dimer in fairly good yield alongside small amounts of fluoroester and acetal [2].

ACS isoform targeting
Class-level
C7 targets medium-chain MACS (C4–C12); C16 analog targets long-chain ACSL
Supports medium-chain ACS isoform probe development
ACS family substrate specificity literature; direct IC50 for C7 not available
2-Fluoroalkanoic acid synthesis 1-Alkene fluorination Organic Syntheses procedure

Physical State Alteration by α-Fluorination

Authoritative curated databases classify 2‑fluoroheptanoic acid as a potent lipoxygenase inhibitor that disrupts arachidonic acid metabolism [1]. It additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent [1]. While quantitative IC₅₀ values for these individual targets are not publicly available in peer‑reviewed literature, the compound is also reported to function as an antioxidant in fats and oils [1].

Physical state alteration
Direct comparison
mp 38–39°C (solid) vs heptanoic acid mp −7.5 to −10.5°C (liquid)
Solid-state handling supports gravimetric dispensing and reduced volatility
~46–49°C mp elevation; Organic Syntheses 1966
Lipoxygenase inhibition Arachidonic acid cascade Carboxylesterase inhibitor

2-Fluoroheptanoic Acid Applications


Safe Fluorinated Fatty Acid Standard for Teaching Labs

Given its annotation as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], 2‑fluoroheptanoic acid is a relevant tool compound for studying leukotriene and lipoxin biosynthesis pathways in inflammatory disease and cancer models. Its >75‑fold lower acute toxicity compared to ω‑fluoroheptanoic acid [2] permits wider dosing windows in cell‑based and in‑vivo experiments.

Kolbe Dimerization to Symmetrical Fluorinated Alkanes

The heptanoic acid backbone is a key fragment in PET imaging agents such as (S)‑2‑amino‑7‑[¹⁸F]fluoro‑2‑methylheptanoic acid [3]. The established synthetic route to 2‑fluoroheptanoic acid from 1‑alkenes [2] makes it a readily accessible precursor for further elaboration into α‑fluoroalkyl amino acids, capitalizing on the methodological generality demonstrated across multiple alkene substrates.

MACS Isoform Chemical Probe Development

2‑Fluoroheptanoic acid has been described as a component in the preparation of polylactic acid for biodegradable plastics . Its solid physical state (mp 38–39 °C) [2] and enhanced acidity (pKa 2.70) may offer processing advantages—such as easier metering and altered melt‑phase reactivity—over the liquid, less acidic non‑fluorinated parent acid.

pH-Dependent Active-Site Probing via pKa Modulation

The α‑fluorine’s strong electron‑withdrawing effect, reflected in the 2.19‑unit pKa drop versus heptanoic acid , makes 2‑fluoroheptanoic acid a valuable carboxylic acid synthon for probing electronic effects in drug‑target interactions. Its demonstrated ability to undergo Kolbe dimerization under electrochemical conditions, in contrast to the α‑chloro analog [4], further expands its utility for constructing symmetric fluorinated molecules.

Application
Selection Property
Validation Focus
Teaching-lab fluorinated fatty acid reference
α-fluoro isomer with reported acute toxicity differentiation
Isomer-class toxicity context review
Kolbe dimerization to symmetrical fluorinated alkanes
Straight-chain α-fluoro acid for electrochemical dimerization
Kolbe product distribution confirmation
MACS isoform chemical probe development
C7 chain length targeting medium-chain ACS
ACS isoform substrate specificity profiling
pH-dependent active-site probing
pKa modulation by α-fluorination
Protonation-state effect on enzyme binding
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